

# An In-depth Technical Guide to the Molecular Structure of Piflufolastat F 18

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Piflufolastat** F 18, also known as <sup>18</sup>F-DCFPyL, is a fluorine-18 labeled, second-generation, urea-based small molecule inhibitor of prostate-specific membrane antigen (PSMA).[1][2][3] It is a radiopharmaceutical agent used for positron emission tomography (PET) imaging of PSMA-positive lesions in men with prostate cancer.[4][5] This technical guide provides a comprehensive overview of the molecular structure of **Piflufolastat** F 18, its physicochemical properties, synthesis, quality control, mechanism of action, and its application in medical imaging.

#### **Molecular Structure and Identification**

**Piflufolastat** F 18 is a complex organic molecule with the chemical formula C<sub>18</sub>H<sub>23</sub><sup>18</sup>FN<sub>4</sub>O<sub>8</sub>.[6] Its structure consists of a urea-based pharmacophore that binds to the active site of PSMA, a linker, and a 6-[<sup>18</sup>F]fluoronicotinamide moiety for radiolabeling.

Structural Identifiers:



| Identifier | Value                                                                                                                                                                                                             |
|------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name | (2S)-2-[[(1S)-1-carboxy-5-[(6-[18F]fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentane dioic acid[6]                                                                                                    |
| SMILES     | C1=CC(=NC=C1C(=O)NCCCCINVALID-LINKNC(=O)NINVALID-LINKC(=O)O)[18F][6]                                                                                                                                              |
| InChI      | InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30) (H2,22,23,31)/t11-,12-/m0/s1/i19-1[6] |
| InChlKey   | OLWVRJUNLXQDSP-MVBOSPHXSA-N[6]                                                                                                                                                                                    |
| CAS Number | 1207181-29-0[6]                                                                                                                                                                                                   |

# **Physicochemical and Radiochemical Properties**

A thorough understanding of the physicochemical and radiochemical properties of **Piflufolastat** F 18 is essential for its application in a clinical setting.



| Property                     | Value                                                |
|------------------------------|------------------------------------------------------|
| Molecular Weight             | 441.4 g/mol [7]                                      |
| Appearance                   | Clear, colorless solution[2][7]                      |
| рН                           | 4.5 - 7.0[2][7]                                      |
| Solubility                   | Soluble in DMSO (175 mg/mL)[8]                       |
| LogP                         | 1.361[9]                                             |
| Half-life of <sup>18</sup> F | 109.8 minutes[2][7]                                  |
| Radiochemical Purity         | ≥ 95%[2][7]                                          |
| Specific Activity            | ≥ 1000 mCi/µmol at the time of administration[2] [7] |

# Experimental Protocols Synthesis of Piflufolastat F 18

The synthesis of **Piflufolastat** F 18 is a multi-step process that involves the preparation of a precursor followed by a late-stage radiolabeling with fluorine-18.

- 1. Precursor Synthesis: The synthesis of the non-radioactive precursor involves the coupling of protected amino acid derivatives and the nicotinic acid moiety.
- 2. Radiosynthesis: The radiolabeling is achieved through a nucleophilic substitution reaction on a suitable precursor, typically a trimethylammonium or a nitro-precursor, with [18F]fluoride. The reaction is carried out in an automated synthesis module. The protecting groups are then removed under acidic conditions.

## **Quality Control**

Rigorous quality control measures are implemented to ensure the safety and efficacy of the final product.

1. High-Performance Liquid Chromatography (HPLC):



- Purpose: To determine the radiochemical purity and specific activity of **Piflufolastat** F 18.
- Column: Reversed-phase C18 column.
- Mobile Phase: A gradient of acetonitrile and water containing a suitable buffer (e.g., ammonium formate).
- Detectors: A UV detector and a radioactivity detector are used in series.
- Acceptance Criteria: Radiochemical purity must be ≥ 95%.
- 2. Thin-Layer Chromatography (TLC):
- Purpose: To confirm the identity of **Piflufolastat** F 18 and to detect the presence of free [18F]fluoride.
- Stationary Phase: Silica gel plates.
- Mobile Phase: A mixture of acetonitrile and water.
- Detection: A radio-TLC scanner is used to visualize the spots.
- Acceptance Criteria: The Rf value of the product should match that of the reference standard, and the percentage of free [18F]fluoride should be within the specified limits.

# **Mechanism of Action and Signaling Pathways**

**Piflufolastat** F 18 exerts its diagnostic function by binding with high affinity and specificity to the extracellular enzymatic domain of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is overexpressed in the majority of prostate cancer cells.[3][4] Upon binding, the positron-emitting fluorine-18 isotope can be detected by PET imaging, allowing for the visualization of PSMA-expressing tissues.

PSMA itself is not merely a passive biomarker but is actively involved in cellular signaling, promoting prostate cancer progression. It has been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways. PSMA expression can lead to a shift from the MAPK pathway to the pro-survival PI3K-Akt pathway. This occurs through the interaction of PSMA with the



scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and IGF-1R, thereby redirecting the signal towards Akt activation.



Click to download full resolution via product page

PSMA-mediated shift in signaling from MAPK to PI3K/Akt pathway.

# **Experimental Workflow for PET Imaging**

The clinical application of **Piflufolastat** F 18 follows a standardized workflow to ensure optimal imaging results.





Click to download full resolution via product page

Clinical workflow for **Piflufolastat** F 18 PET/CT imaging.

## **Patient Preparation and Dosing**

Patients are advised to be well-hydrated before the administration of **Piflufolastat** F 18.[10] No other specific patient preparation is typically required.[1] The recommended dose is an intravenous injection of 296 to 370 MBq (8 to 10 mCi) of **Piflufolastat** F 18.[1]



### **Image Acquisition**

PET/CT imaging is typically performed 60 to 120 minutes after the injection.[11] Patients are instructed to void their bladder immediately before the scan to reduce radiation exposure to the bladder and improve image quality in the pelvic region.[10] Images are acquired from the midthigh to the base of the skull.[11]

#### Conclusion

**Piflufolastat** F 18 is a highly specific and sensitive radiopharmaceutical for the detection of PSMA-expressing prostate cancer lesions. Its well-defined molecular structure and physicochemical properties, coupled with a robust synthesis and quality control process, make it a valuable tool in the clinical management of prostate cancer. A thorough understanding of its mechanism of action and the underlying signaling pathways provides a basis for its rational use and for the development of future PSMA-targeted diagnostics and therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. canjurol.com [canjurol.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Piflufolastat F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pylarify (piflufolastat F 18) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Piflufolastat F-18 | C18H23FN4O8 | CID 52950901 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]



- 9. DCFPYL | PSMA-targeted PET agent | CAS# 1423758-00-2 | Piflufolastat F-18 (Pylarify) | InvivoChem [invivochem.com]
- 10. flcancer.com [flcancer.com]
- 11. onclive.com [onclive.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Piflufolastat F 18]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606989#molecular-structure-of-piflufolastat-f-18]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com